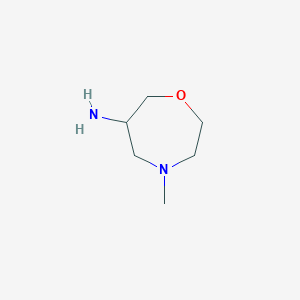

4-Methyl-1,4-oxazepan-6-amine

Description

Significance as a Heterocyclic Building Block in Organic Synthesis

Heterocyclic compounds are fundamental in organic synthesis, providing the scaffolds for a vast array of complex molecules, including natural products and pharmaceuticals. rsc.org The 1,4-oxazepane (B1358080) core of 4-methyl-1,4-oxazepan-6-amine is a notable seven-membered heterocycle. The synthesis of such medium-sized rings can be challenging, but they offer unique three-dimensional arrangements of functional groups.

The primary amine group on the this compound scaffold is a versatile functional handle. It can readily participate in a wide range of chemical transformations, such as N-acylation, N-alkylation, and reductive amination, to introduce new substituents. organic-chemistry.org These reactions allow for the systematic modification of the molecule's properties. For instance, the amine can be used to link the oxazepane ring to other molecular fragments, enabling the construction of more elaborate chemical structures.

Role in Medicinal Chemistry and Drug Discovery Programs

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, with a significant percentage of FDA-approved drugs featuring such structures. rsc.org The 1,4-oxazepane scaffold, as present in this compound, is recognized as a "privileged" structure in some contexts, meaning it has the potential to bind to multiple biological targets.

While direct therapeutic applications of this compound are not documented in the provided search results, the broader class of 1,4-oxazepane derivatives has been investigated for various medicinal purposes. For example, patent literature describes 1,4-oxazepane derivatives as potential monoamine reuptake inhibitors, which are relevant for the treatment of depression and other neurological disorders. google.com The general structure of this compound, with its amine functionality, makes it a candidate for exploration in this area, as the amine group could interact with key residues in neurotransmitter transporters.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1,4-oxazepan-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-8-2-3-9-5-6(7)4-8/h6H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHDGPYWEWPDORQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10654917 | |

| Record name | 4-Methyl-1,4-oxazepan-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933743-23-8 | |

| Record name | 4-Methyl-1,4-oxazepan-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10654917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methyl 1,4 Oxazepan 6 Amine

Established Synthetic Pathways and Reaction Mechanisms

The synthesis of 4-Methyl-1,4-oxazepan-6-amine and its parent scaffold, the 1,4-oxazepane (B1358080) ring, is often achieved through cyclization reactions. These methods typically involve the formation of the seven-membered ring from linear precursors.

Precursor Chemistry and Starting Materials

The construction of the 1,4-oxazepane ring generally relies on the cyclization of suitable amino alcohol or amino ether precursors. For instance, the reaction of an amino alcohol with an epoxide can lead to the formation of the oxazepane ring. In a broader context of synthesizing similar heterocyclic systems, multi-component reactions have been employed. For example, the Hantzsch Dihydropyridine synthesis, a four-component reaction involving an active methylene (B1212753) compound, an aromatic aldehyde, and ammonium (B1175870) acetate, has been catalyzed by Vitamin B1, showcasing an environmentally benign approach to related heterocycles. researchgate.net

Another relevant precursor strategy involves the use of epoxyamides. Chiral nonracemic epoxyamides can serve as versatile intermediates, leading to the formation of 1,4-oxazepan-5-ones through controlled intramolecular nucleophilic ring closure. sci-hub.se The synthesis of these epoxyamides can start from chiral building blocks like (S)-phenylethylamine, which is converted into a chiral sulfonium (B1226848) salt over several steps. sci-hub.se

Optimized Reaction Conditions and Yields

The efficiency and yield of oxazepane synthesis are highly dependent on the reaction conditions. For the synthesis of related heterocyclic structures, parameters such as reactant ratios, catalyst concentration, and temperature have been meticulously optimized. In one example of a one-pot synthesis, the optimal molar ratio of starting materials and a specific reaction temperature were crucial for scaling up the production from a lab scale to a larger scale. researchgate.net

The choice of base and solvent also plays a critical role. In the synthesis of epoxyamides, standard basic conditions using potassium hydroxide (B78521) (KOH), potassium tert-butoxide (t-BuOK), or sodium hydride (NaH) proved to be ineffective. sci-hub.se However, the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in dichloromethane (B109758) resulted in a high yield of the desired epoxyamide. sci-hub.se

The cyclization of epoxyamides to form the oxazepane ring can be influenced by the choice of acid activation. While trifluoroacetic acid can facilitate the reaction, the yield is sensitive to the electronic properties of substituents on the aromatic ring. sci-hub.se The use of Lewis acids, such as copper(II) triflate (Cu(OTf)2), has been investigated to improve reaction yields. sci-hub.se

Table 1: Optimized Reaction Conditions for Related Heterocyclic Syntheses

| Reaction Type | Catalyst/Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Multicomponent Synthesis | Vitamin B1 | Ethanol | Mild | 75-98% | researchgate.net |

| Epoxyamide Synthesis | DBU | Dichloromethane | 0°C to rt | 92% | sci-hub.se |

| 1,4-Oxazepan-5-one Synthesis | Cu(OTf)2 (20 mol%) | - | - | 73% | sci-hub.se |

| Anilino-ester Synthesis | SOCl2 then MeOH | - | - | 40-45% (3 steps) | researchgate.net |

| N-Acylation | Propionyl chloride | - | - | 70-80% | researchgate.net |

| Catalytic N-debenzylation | Various conditions optimized | - | - | ~100% | researchgate.net |

Advanced Synthetic Approaches to the Oxazepane Core

Modern synthetic chemistry strives for not only efficiency but also stereocontrol and environmental sustainability. These principles are being applied to the synthesis of the 1,4-oxazepane core.

Asymmetric Synthesis of Chiral this compound

The synthesis of enantiomerically pure this compound is crucial for its potential applications where specific stereochemistry is required. Asymmetric synthesis of the broader 1,4-oxazepane scaffold has been achieved using chiral precursors. For example, the synthesis of chiral 7-aryl-6-hydroxy-1,4-oxazepan-5-ones starts from a diastereomeric mixture of trans-epoxyamides derived from (S)-phenylethylamine. sci-hub.se The subsequent cyclization and removal of the chiral auxiliary, for instance through reduction with a borane-dimethyl sulfide (B99878) complex followed by N-debenzylation, can yield the desired chiral oxazepane derivative. sci-hub.se The stereochemistry of the final product is critical for its interaction with biological targets.

Green Chemistry Principles in Oxazepane Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being incorporated into synthetic methodologies. The use of biodegradable catalysts like Vitamin B1 in multicomponent reactions for synthesizing related heterocyclic compounds is a prime example of this trend. researchgate.net Such approaches offer advantages in terms of environmental impact and often proceed under mild conditions with excellent product yields. researchgate.net Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor, minimizes waste and improves efficiency. researchgate.net

Chemical Transformations and Derivatization Strategies of the Amine Functionality

The primary amine group in this compound is a key functional handle that allows for a wide range of chemical transformations and derivatizations. These modifications are essential for exploring the structure-activity relationships of its derivatives.

The amine functionality can readily undergo acylation and alkylation reactions. For instance, N-acylation can be achieved using acylating agents like propionyl chloride to introduce an amide linkage. researchgate.net Reductive amination is another powerful technique for introducing new alkyl groups to the nitrogen atom in a controlled manner, often using reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com This method is generally preferred over direct alkylation with alkyl halides, which can lead to over-alkylation. masterorganicchemistry.com

Furthermore, the amine can be involved in coupling reactions to form more complex molecules. For example, coupling with carboxylic acids, often facilitated by coupling reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) or 1-Hydroxybenzotriazole (HOBt) and N,N'-Diisopropylethylamine (DIEA), is a common strategy in medicinal chemistry to build peptide-like structures. nih.gov

Table 2: Common Derivatization Reactions of Primary Amines

| Reaction Type | Reagent(s) | Functional Group Formed | Reference |

|---|---|---|---|

| N-Acylation | Propionyl chloride | Amide | researchgate.net |

| Reductive Amination | Aldehyde/Ketone, NaBH3CN | Secondary/Tertiary Amine | masterorganicchemistry.com |

| Coupling | Carboxylic acid, HOBt, HCTU, DIEA | Amide | nih.gov |

| Sulfonylation | Sulfonyl chloride | Sulfonamide | google.com |

Acylation and Alkylation Reactions of the Amine

The primary amine at the 6-position of the this compound scaffold is a nucleophilic center that readily participates in acylation and alkylation reactions. These reactions are fundamental for creating analogues with diverse functionalities, such as in the synthesis of peptide-like structures or other derivatives for structure-activity relationship (SAR) studies.

Acylation: The amine can be acylated using various standard peptide coupling conditions or by reaction with activated carboxylic acid derivatives. A common method involves the reaction of the amine with a carboxylic acid in the presence of coupling agents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (HCTU), often with an additive such as 1-Hydroxybenzotriazole (HOBt) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA). nih.gov Alternatively, more reactive acylating agents such as acid chlorides or anhydrides can be used, typically in the presence of a base to neutralize the acid byproduct. nih.gov

Alkylation: The introduction of alkyl groups onto the primary amine can be achieved through several methods. Reductive amination is a widely used technique, involving the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride. Direct alkylation with alkyl halides is also possible, though it can sometimes lead to over-alkylation, yielding secondary and tertiary amines.

The following table summarizes common conditions for these transformations.

| Reaction Type | Reagents & Conditions | Product Type |

| Acylation (Peptide Coupling) | Carboxylic Acid, HCTU, HOBt, DIEA, in CH₂Cl₂; 0°C to room temp. nih.gov | Amide |

| Acylation (Acid Chloride) | Acid Chloride, DIEA, in THF; 0°C to room temp. nih.gov | Amide |

| Alkylation (Reductive Amination) | Aldehyde or Ketone, Sodium Triacetoxyborohydride, Acetic Acid, in Dichloromethane | Secondary Amine |

| Alkylation (Direct) | Alkyl Halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃, Et₃N), in Acetonitrile or DMF | Secondary/Tertiary Amine |

Modifications of the Oxazepane Ring System

Beyond derivatization of the exocyclic amine, the 1,4-oxazepane ring system itself can be modified. These modifications can alter the conformation, polarity, and metabolic stability of the scaffold. Key reactive sites on the ring include the nitrogen atom at the 4-position and the carbon atoms of the ring backbone.

Modifications at the N-4 Position: The tertiary amine at the N-4 position, which bears a methyl group in the parent compound, can be a site for further alkylation to form quaternary ammonium salts. More fundamental modifications involve altering the substituent during the synthesis. For instance, the nitrogen atom of a 1,4-oxazepane ring can be alkylated or acylated to modulate pharmacokinetic properties. In synthetic routes starting from a precursor without the N-methyl group, this position is a secondary amine, allowing for a wide range of alkyl or aryl groups to be introduced.

Modifications of the Ring Backbone: The carbon framework of the oxazepane ring can be altered to introduce new functional groups. One strategy involves the synthesis of 1,4-oxazepan-5-ones or 1,4-oxazepane-2,5-diones from amino acid precursors. sci-hub.seresearchgate.net These ketone functionalities can then serve as handles for further reactions. For example, a ketone can be reduced to a hydroxyl group, introducing a new chiral center and hydrogen bonding capabilities. sci-hub.se A study demonstrated a chemodivergent synthesis that could yield 7-aryl-6-hydroxy-1,4-oxazepan-5-ones through the controlled cyclization of epoxyamide precursors. sci-hub.se The synthesis of 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine is another approach to introduce a functional group onto the ring for further modification. rsc.org

The table below outlines some reported methodologies for modifying the core ring structure.

| Modification Type | Synthetic Approach | Precursors | Resulting Structure |

| Ring Carbonyl Introduction | Intramolecular cyclization of an epoxyamide sci-hub.se | N-substituted epoxyamide | 1,4-Oxazepan-5-one |

| Ring Carboxyl Introduction | Cyclization of a polymer-supported amino acid rsc.org | Polymer-supported Homoserine | 1,4-Oxazepane-5-carboxylic acid |

| Ring Hydroxyl Introduction | Reduction of a ring carbonyl group with a reducing agent like borane-dimethyl sulfide complex sci-hub.se | 1,4-Oxazepan-5-one | 1,4-Oxazepan-5-ol |

| Fused Ring Formation | Cycloaddition reactions using Schiff bases and anhydrides chemmethod.com | Creatinine-derived Schiff bases, Phthalic/Maleic Anhydride | Fused Oxazepine systems |

Structure Activity Relationship Sar Studies of 4 Methyl 1,4 Oxazepan 6 Amine Derivatives

Design and Synthesis of Novel Analogues

The design of novel analogues of 4-methyl-1,4-oxazepan-6-amine often begins with the core 1,4-oxazepane (B1358080) ring, which can be synthesized through various chemical routes. One common strategy involves the cyclization of appropriate precursors, such as amino alcohols. For instance, the synthesis of 1,4-oxazepane derivatives can be achieved from N-propargylamines. researchgate.net Another approach involves a multi-step procedure starting from materials like 5-nitrobenzaldehydes and 2-haloesters to create 7-amino-4,5-dihydro-benzo[f] nih.govx-mol.comoxazepin-3-ones. researchgate.net

A scalable method for producing spiroacetal scaffolds containing 1,4-oxazepane rings has also been developed, starting from accessible materials like aminoalcohols and epichlorohydrin. acs.orgresearchgate.net This method involves the creation of a 2-chloromethyl-substituted morpholine (B109124) intermediate, which, after dehydrochlorination, yields an exocyclic enol ether. This ether is then used to construct the second heterocyclic ring, which can be a 1,4-oxazepane. acs.orgresearchgate.net Such synthetic strategies allow for the introduction of substituents at various positions of the oxazepane ring, facilitating the generation of a library of analogues for SAR studies.

The synthesis of a new series of 2,4-disubstituted 1,4-oxazepanes has been described in the context of developing selective dopamine (B1211576) D4 receptor ligands. nih.gov This highlights the adaptability of synthetic routes to generate derivatives with specific biological targets in mind. Furthermore, a patent for 1,4-oxazepane derivatives as monoamine reuptake inhibitors details the synthesis of a wide array of analogues with varying substituents on the core ring and attached functionalities. google.com

Exploration of Substituent Effects on Biological Activity

The biological activity of this compound derivatives is highly dependent on the nature and position of various substituents. The core structure itself, with the 4-methyl and 6-amino groups, provides a foundational level of activity that is then modulated by further derivatization.

Substituents on the Nitrogen Atom (N-4): The methyl group at the N-4 position is a key feature. In a study of sordaricin (B1205495) analogues with a 6-methoxy-7-methyl-1,4-oxazepane moiety, it was found that the N-substituents on the oxazepane ring significantly influenced the antifungal activity. nih.gov For example, an N-(2-methylpropenyl) derivative demonstrated potent in vitro antifungal activity. nih.gov This suggests that modifications at the N-4 position of this compound could lead to significant changes in biological effects.

Substituents on the Oxazepane Ring: In a broader context of 1,4-oxazepane derivatives, substitutions on the carbon framework of the ring also play a critical role. For example, in a series of 2,4-disubstituted 1,4-oxazepanes developed as dopamine D4 receptor ligands, the substitution pattern on the ring was crucial for affinity. nih.gov The size of the 1,4-oxazepane ring itself, compared to a six-membered morpholine ring, was also found to be a determinant of affinity. nih.gov

The following table summarizes the impact of different substituents on the biological activity of 1,4-oxazepane derivatives, drawing from studies on analogous compounds.

| Compound Series | Substituent Position | Substituent Type | Observed Effect on Biological Activity | Reference |

| Sordaricin Analogues | N-4 of 1,4-oxazepane | N-(2-methylpropenyl) | Potent in vitro antifungal activity | nih.gov |

| Dopamine D4 Ligands | 2 and 4 of 1,4-oxazepane | p-chlorobenzyl | Important for affinity | nih.gov |

| Monoamine Reuptake Inhibitors | Various | Aryl and other groups | Influences potency and selectivity | google.com |

Conformational Analysis and Its Implications for Ligand Binding

The seven-membered 1,4-oxazepane ring is conformationally flexible, capable of adopting multiple low-energy conformations. acs.org This conformational flexibility is a key factor in how these molecules interact with biological targets. The specific conformation adopted upon binding to a receptor or enzyme active site can significantly impact the binding affinity and subsequent biological response.

The presence of a spirocyclic center within a molecule, which can be a feature of some 1,4-oxazepane derivatives, introduces a high degree of three-dimensionality and conformational rigidity. acs.org This can limit the number of available low-energy conformations, potentially leading to higher binding affinity if one of the favored conformations is complementary to the target's binding site. acs.org

In a study of dopamine D4 receptor ligands, a 3D-QSAR (Quantitative Structure-Activity Relationship) analysis was performed to understand the relationship between the chemical structure and biological activity of 1,4-oxazepane derivatives. nih.gov The analysis revealed that specific regions around the molecule, including the aliphatic amine of the 1,4-oxazepane system, are important for affinity. nih.gov This implies that the spatial arrangement of these functional groups, dictated by the ring's conformation, is crucial for effective ligand-receptor interaction.

The conformational landscape of a molecule can be complex, and methods like systematic scanning to identify all possible conformers are often computationally intensive and impractical. drugdesign.org Therefore, computational methods are often employed to identify families of conformers and their representative low-energy structures to understand how they might interact with a binding site. drugdesign.org For this compound derivatives, understanding the preferred conformations of the oxazepane ring and how different substituents influence this conformational preference is essential for rational drug design.

Pharmacological and Biological Research Applications of 4 Methyl 1,4 Oxazepan 6 Amine and Its Analogues

Investigation as a Scaffold in Drug Design and Synthesis

The 1,4-oxazepane (B1358080) nucleus is a privileged seven-membered heterocyclic scaffold utilized in modern drug discovery. ontosight.ai Its structural flexibility and ability to be functionalized at various positions make it an attractive starting point for the synthesis of new therapeutic agents.

Researchers have successfully designed and synthesized novel derivatives based on this core structure. For instance, a series of 6-amino-1,4-oxazepane-3,5-dione derivatives were developed by hybridizing known pharmacophores, such as a cyclic imide and an N-CO-C-N group, into the oxazepane framework to explore their potential as anticonvulsant agents. nih.gov This approach highlights the utility of the oxazepane ring as a foundational element for creating compounds with broad-spectrum central nervous system activity. nih.gov

The synthesis of molecules incorporating the 1,4-oxazepane moiety often involves nucleophilic substitution reactions. Chromones modified with a 1,4-oxazepane group have been synthesized via this method, leading to the creation of 2-(1,4-oxazepan-4-yl) derivatives. researchgate.net Furthermore, the functional groups on the oxazepane ring itself offer versatile handles for chemical modification. Analogues such as [(4-Methyl-1,4-oxazepan-6-yl)methyl]amine contain an aminomethyl group that readily undergoes acylation and alkylation reactions, expanding its utility in constructing more complex molecules like peptide mimetics.

Biological Target Identification and Engagement Studies

Identifying the specific molecular targets of 4-Methyl-1,4-oxazepan-6-amine analogues is crucial for understanding their mechanism of action and therapeutic potential. researchgate.net Research has focused on their interactions with key enzymes and receptors involved in various disease pathways.

The 1,4-oxazepane scaffold has been integrated into molecules designed to act as specific enzyme inhibitors. Studies have shown that these compounds can modulate the activity of enzymes implicated in inflammation and cancer signaling.

One analogue, ontosight.aiOxazepan-(3E)-ylideneamine, has been identified as an inhibitor of nitric oxide synthases (NOS), enzymes that play a role in various physiological and pathological processes. idrblab.net In another study, a chromone (B188151) derivative bearing a 1,4-oxazepane substituent, 2-((1-(6-methyl-2-(1,4-oxazepan-4-yl-4-oxo-4H-chromen-8-yl)ethylamino)benzoic acid, was reported to be an allosteric inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme in cancer cell growth and survival pathways. researchgate.net

| Compound | Target Enzyme | Activity (IC₅₀) | Reference |

|---|---|---|---|

| ontosight.aiOxazepan-(3E)-ylideneamine | Nitric Oxide Synthase (NOS) | 450 nM | idrblab.net |

Analogues of this compound have been investigated for their ability to bind to and modulate the activity of various receptors, particularly those in the central nervous system. Research has pointed to the potential of these compounds in treating neurological and psychiatric conditions.

For example, derivatives of 1,4-Oxazepan-6-ylmethanol have demonstrated interactions with GABA receptors, suggesting a potential mechanism for producing anxiolytic effects. The compound (R)-1,4-oxazepan-6-ol is specifically noted for its capacity to modulate neurotransmitter systems, making it a person of interest for the development of drugs targeting mood and anxiety disorders.

In Vitro Biological Activity Screening

The therapeutic potential of the 1,4-oxazepane scaffold is further explored through comprehensive in vitro screening to assess its biological effects across a range of disease models.

Derivatives of the 1,4-oxazepane structure have been subjected to in vitro testing to evaluate their potential as anticancer agents. These studies have revealed that certain analogues can inhibit the growth of cancer cells, with some evidence suggesting they may act by inducing programmed cell death (apoptosis).

The presence of the oxazepane ring in complex molecules has been associated with potential anticancer properties. ontosight.ai More specifically, a derivative of [(4-Methyl-1,4-oxazepan-6-yl)methyl]amine has been evaluated against the MCF-7 human breast cancer cell line, demonstrating inhibitory activity.

| Compound Derivative | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Derivative of [(4-Methyl-1,4-oxazepan-6-yl)methyl]amine | MCF-7 (Breast Cancer) | 12 µM |

The structural motifs found in some 1,4-oxazepane analogues suggest a potential for anti-inflammatory activity. ontosight.ai The inclusion of the oxazepane ring in the complex molecule CHEMBL3479235, which also contains a benzothiazole (B30560) ring, points toward possible anti-inflammatory effects, as these structural components are present in various pharmaceutical agents with such properties. ontosight.ai Similarly, related heterocyclic compounds have been noted for their antioxidant potential. mdpi.com However, specific in vitro studies confirming the anti-inflammatory or antioxidant activity of this compound or its direct analogues are not extensively documented in current literature, representing an area for future investigation.

Antimicrobial and Antiviral Assessments

The antimicrobial and antiviral potential of the 1,4-oxazepane scaffold, a core structure in this compound, has been an area of interest in medicinal chemistry. While direct studies on the specific antimicrobial and antiviral properties of this compound are not extensively documented in publicly available research, investigations into its analogues provide insight into the potential activities of this chemical family.

Research has indicated that derivatives of 1,4-oxazepane can exhibit a range of biological activities, including antimicrobial properties. smolecule.com For instance, certain synthetic analogues have been noted for their antifungal activity. A notable example is the sordarin (B1681957) derivative R-135853, which incorporates a 1,4-oxazepane ring. This compound has demonstrated potent in vitro activity against several fungal pathogens. nih.gov

In particular, N-substituted 1,4-oxazepanyl sordaricin (B1205495) analogues have been synthesized and evaluated, revealing that the nature of the substituent on the nitrogen atom of the oxazepane ring significantly influences biological activity. nih.gov One such analogue, an N-(2-methylpropenyl) derivative, displayed potent in vitro antifungal activity against Candida albicans. nih.gov The minimum inhibitory concentration (MIC) for this compound was reported to be 0.25 µg/mL, and it maintained significant activity even in the presence of 20% horse serum. nih.gov

Further studies on the sordarin derivative R-135853 provided more detailed antifungal activity data. It showed strong in vitro efficacy against various Candida species and Cryptococcus neoformans. nih.gov The MIC at which 90% of isolates were inhibited (MIC90) was 0.03 µg/mL for fluconazole-susceptible C. albicans strains, 1 µg/mL for Candida glabrata, and 0.5 µg/mL for both Candida tropicalis and Cryptococcus neoformans. nih.gov Notably, R-135853 was also highly active against fluconazole-resistant strains of C. albicans, with MICs ranging from 0.03 to 0.06 µg/mL. nih.gov However, its activity was weak or non-existent against Candida parapsilosis, Candida krusei, and Aspergillus species. nih.gov

Some research has also explored the antibacterial potential of broader oxazepine derivatives. Studies on certain 1,3-oxazepine derivatives have shown activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. jmchemsci.comresearchgate.netresearchgate.net However, the structural differences between 1,3-oxazepines and the 1,4-oxazepane core of the title compound are significant.

Information regarding the specific antiviral activity of this compound or its close analogues is limited in the current scientific literature. While oxazepine derivatives, in general, have been cited for potential antiviral applications, specific data remains sparse. sciencescholar.us

Antifungal Activity of 1,4-Oxazepane Analogues

| Compound/Analogue | Fungal Strain | MIC (µg/mL) | Source |

| N-(2-methylpropenyl)-1,4-oxazepanyl Sordaricin | Candida albicans SANK51486 | 0.25 | nih.gov |

| R-135853 (Sordarin derivative) | Candida albicans (fluconazole-susceptible) | 0.03 (MIC90) | nih.gov |

| R-135853 (Sordarin derivative) | Candida albicans (fluconazole-resistant) | 0.03 - 0.06 | nih.gov |

| R-135853 (Sordarin derivative) | Candida glabrata | 1 (MIC90) | nih.gov |

| R-135853 (Sordarin derivative) | Candida tropicalis | 0.5 (MIC90) | nih.gov |

| R-135853 (Sordarin derivative) | Cryptococcus neoformans | 0.5 (MIC90) | nih.gov |

Preclinical In Vivo Studies and Animal Models for Disease Research

Preclinical in vivo studies are crucial for evaluating the therapeutic potential and biological effects of new chemical entities in a living organism. For analogues of this compound, some preclinical research has been conducted, particularly focusing on their antifungal efficacy in animal models of infectious disease.

A key example is the in vivo evaluation of the sordarin derivative R-135853, which contains a 1,4-oxazepane ring. This compound was tested in murine models of candidiasis. nih.gov In a model of hematogenous candidiasis caused by C. albicans, R-135853 demonstrated dose-dependent efficacy when administered both subcutaneously and orally. nih.gov A significant reduction in the viable fungal cell counts in the kidneys was observed at a dose of 50 mg/kg. nih.gov

The efficacy of R-135853 was also assessed in a more challenging model of esophageal candidiasis in mice, induced by a fluconazole-resistant strain of C. albicans. nih.gov In this model, where fluconazole (B54011) was ineffective, subcutaneous administration of R-135853 showed dose-dependent efficacy. nih.gov At doses of 10 and 50 mg/kg, it significantly reduced the number of viable fungal cells in the esophagus. nih.gov Furthermore, at the 50 mg/kg dose, the compound completely eradicated the C. albicans from the esophagi of four out of five mice, highlighting its potential for treating refractory fungal infections. nih.gov

While these studies provide valuable data on the in vivo potential of 1,4-oxazepane-containing compounds in the context of infectious diseases, the broader application of this compound analogues in other disease models, such as those for neurological or inflammatory conditions, is less defined in the available literature. Some reports suggest that oxazepane derivatives have been investigated in animal models for conditions like arthritis and neurodegenerative disorders, but specific details on compounds closely related to this compound are not specified. smolecule.com

Preclinical In Vivo Efficacy of R-135853 in Murine Candidiasis Models

| Animal Model | Pathogen | Efficacy Outcome | Source |

| Murine Hematogenous Candidiasis | Candida albicans | Dose-dependent reduction of viable cell counts in kidneys. | nih.gov |

| Murine Esophageal Candidiasis | Fluconazole-resistant C. albicans | Dose-dependent reduction of viable cells in the esophagus; eradication in 80% of mice at 50 mg/kg. | nih.gov |

Computational Chemistry and Molecular Modeling of 4 Methyl 1,4 Oxazepan 6 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and reactivity of a molecule. chimicatechnoacta.runrel.gov These calculations can determine optimized molecular geometries, vibrational frequencies, and electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. chimicatechnoacta.ruresearchgate.net

The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. chimicatechnoacta.ru A smaller energy gap suggests higher reactivity. chimicatechnoacta.ru For 4-Methyl-1,4-oxazepan-6-amine, DFT calculations could be performed using a basis set like B3LYP/6-311G++(d,p) to obtain these properties. chimicatechnoacta.ru The results would elucidate the regions of the molecule that are most likely to participate in chemical reactions. The primary amine group, for instance, is expected to be a primary site of reactivity. msu.edu

Table 1: Hypothetical Quantum Chemical Properties of this compound

| Property | Hypothetical Value | Significance |

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | - | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. chimicatechnoacta.ru |

| Dipole Moment | - | A measure of the molecule's overall polarity. |

| Mulliken Atomic Charges | - | Distribution of electron charge among the atoms, highlighting electrophilic and nucleophilic sites. nrel.gov |

Note: The values in this table are hypothetical and would need to be determined by actual quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Landscapes

The seven-membered 1,4-oxazepane (B1358080) ring of this compound can adopt multiple conformations, which can significantly influence its biological activity and physical properties. Molecular dynamics (MD) simulations are a powerful computational method used to explore the conformational landscape of a molecule over time. researchgate.net

By simulating the molecule in a solvent environment (e.g., water), MD simulations can reveal the most stable, low-energy conformations and the dynamics of their interconversion. researchgate.net Force fields like GAFF, CHARMM, or OPLS are commonly used for such simulations of organic molecules. researchgate.net This analysis is crucial for understanding how the molecule might interact with a biological target, as the bioactive conformation may not be the lowest energy state in isolation. wuxiapptec.com

Table 2: Hypothetical Conformational Analysis Data for this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) | Population (%) |

| Chair-like 1 | 0.0 | - | - |

| Chair-like 2 | - | - | - |

| Boat-like | - | - | - |

Note: This table represents a hypothetical output from a conformational analysis and MD simulation study. Actual values would depend on the specific force field and simulation parameters used.

Docking Studies and Virtual Screening for Target Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, docking studies could be used to predict its potential biological targets by fitting it into the binding sites of various proteins. uobaghdad.edu.iq

Virtual screening is a broader application of docking where large libraries of small molecules are computationally screened against a protein target to identify potential hits. medchemexpress.comnih.gov Conversely, one can screen a single compound like this compound against a panel of known drug targets to predict its biological activity profile, a process sometimes called reverse docking or target fishing. This can help in identifying potential therapeutic applications for the compound. au.dkufrgs.br For instance, given its structural similarity to known bioactive molecules, it could be screened against targets like G-protein coupled receptors or enzymes involved in neurotransmitter reuptake.

Table 3: Hypothetical Docking Results for this compound Against a Predicted Target

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Hypothetical Receptor X | - | - | Hydrogen bond, hydrophobic interaction |

Note: This table illustrates the type of data obtained from a molecular docking study. The specific target and results are hypothetical.

In Silico Prediction of Spectroscopic Data for Structural Elucidation (e.g., NMR, LC-MS, UPLC)

Computational methods can predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound. ambeed.com

NMR Spectroscopy: Quantum chemical calculations, specifically using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. researchgate.net These predicted spectra can be compared with experimental data to aid in signal assignment and confirm the proposed structure of this compound.

Mass Spectrometry (LC-MS, UPLC): In silico fragmentation tools can predict the mass spectrum of a compound, which is generated during LC-MS or UPLC-MS analysis. nih.govnih.gov By simulating the fragmentation pathways of the parent ion, these tools can generate a theoretical mass spectrum that can be matched against the experimental one. This is particularly useful for identifying metabolites and degradation products. nih.gov The retention time in UPLC and LC can also be predicted using quantitative structure-retention relationship (QSRR) models.

Table 4: Hypothetical In Silico vs. Experimental Spectroscopic Data for this compound

| Technique | Predicted Value | Experimental Value |

| ¹H NMR (δ, ppm) | Calculated chemical shifts for each proton | - |

| ¹³C NMR (δ, ppm) | Calculated chemical shifts for each carbon | - |

| MS (m/z) | Predicted major fragment ions | - |

| UPLC Retention Time (min) | Predicted retention time based on QSRR model | - |

Advanced Materials and Catalysis Applications of 4 Methyl 1,4 Oxazepan 6 Amine

Incorporation into Polymeric Structures and Functional Materials

There is currently a lack of specific research data on the direct incorporation of 4-Methyl-1,4-oxazepan-6-amine into polymeric structures or its use in the development of functional materials. The presence of a primary amine and a tertiary amine within the oxazepane ring suggests its potential as a versatile monomer. For instance, the primary amine could react with acyl chlorides or carboxylic acids to form polyamides, or with epoxides to create functional epoxy resins. The N-methyl group could also influence the solubility and thermal properties of the resulting polymers.

While direct studies are not available, research on analogous structures, such as N-acylated-1,4-oxazepan-7-ones, has demonstrated the potential of the oxazepane scaffold in polymer chemistry. These related compounds have been successfully used as monomers in organocatalytic ring-opening polymerization (ROP) to produce functional and biodegradable poly(amino esters). These studies provide a basis for hypothesizing that this compound could similarly serve as a valuable monomer, potentially leading to polymers with unique properties. However, without direct experimental evidence, the performance and characteristics of such polymers remain speculative.

Role as a Ligand or Catalyst in Organic Reactions

The potential of this compound to act as a ligand for transition metal-based catalysts is another area of interest that is currently underexplored. The two nitrogen atoms within the structure could chelate to a metal center, forming a stable complex that could exhibit catalytic activity. The specific stereochemistry and conformational flexibility of the oxazepane ring could influence the selectivity of catalytic reactions.

General principles of catalyst design suggest that ligands play a crucial role in tuning the electronic and steric properties of a metal catalyst, thereby controlling its activity and selectivity. While numerous studies have explored various amine-containing ligands in a wide range of organic reactions, specific research detailing the synthesis of metal complexes with this compound and their subsequent catalytic performance is not yet present in the scientific literature.

Future Perspectives and Emerging Research Directions

Development of Highly Selective and Potent Analogues

A primary focus of future research will be the rational design and synthesis of 1,4-oxazepane (B1358080) analogues with enhanced potency and selectivity for specific biological targets. Studies have already demonstrated that modifications to the 1,4-oxazepane ring and its substituents can significantly influence biological activity. For instance, different substitutions on the ring have been shown to yield selective dopamine (B1211576) D4 receptor ligands, which are of interest for the development of novel antipsychotics with potentially fewer side effects. nih.govacs.org

Future work will likely involve:

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the 4-methyl and 6-amine groups of 4-Methyl-1,4-oxazepan-6-amine to explore how these changes affect target binding and activity.

Computational Modeling: Utilizing 3D-QSAR (Quantitative Structure-Activity Relationship) models to better understand the interaction between 1,4-oxazepane derivatives and their biological targets, thereby guiding the design of more effective compounds. nih.gov

Stereoselective Synthesis: Developing synthetic methods to produce specific stereoisomers of 1,4-oxazepane derivatives, as different enantiomers can have distinct pharmacological properties.

| Target | Potential Therapeutic Application | Reference |

| Dopamine D4 Receptor | Schizophrenia | nih.govacs.org |

| Monoamine Transporters | Depression, Anxiety | google.com |

| Nitric Oxide Synthases | Inflammatory Conditions | nih.gov |

Integration with High-Throughput Screening Technologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries against specific biological targets. nih.govctppc.org The integration of 1,4-oxazepane-based libraries with HTS technologies will be crucial for uncovering new biological activities and therapeutic applications.

Future research in this area will likely focus on:

Library Synthesis: Creating diverse libraries of 1,4-oxazepane derivatives using combinatorial and parallel synthesis techniques to maximize the chemical space explored during screening campaigns.

Assay Development: Designing robust and miniaturized assays suitable for HTS to evaluate the effects of these compounds on a wide range of targets, including enzymes, receptors, and ion channels. nih.gov

Data Analysis: Employing advanced data analysis and machine learning algorithms to identify "hits" from HTS data and to discern patterns in the structure-activity relationships across the screened library. youtube.com

The use of HTS can accelerate the identification of lead compounds from the 1,4-oxazepane class for various diseases, significantly shortening the early stages of the drug discovery process. youtube.com

Exploration of Novel Therapeutic Areas and Biomedical Applications

The 1,4-oxazepane scaffold has been associated with a wide array of biological activities, suggesting that its therapeutic potential is not limited to its currently explored applications. researchgate.netjmchemsci.com Future research will likely venture into new therapeutic areas to exploit the versatility of this chemical structure.

Emerging areas of exploration may include:

Infectious Diseases: Investigating the antibacterial and antifungal properties of novel 1,4-oxazepane derivatives. researchgate.netjmchemsci.comresearchgate.net

Neurodegenerative Disorders: Exploring the potential of these compounds to modulate targets relevant to diseases such as Alzheimer's and Parkinson's disease.

Oncology: Screening 1,4-oxazepane libraries for anticancer activity, potentially as inhibitors of specific kinases or other proteins involved in cancer progression.

The diverse biological activities reported for this class of compounds provide a strong rationale for their evaluation in a broader range of disease models.

| Potential Therapeutic Area | Reported Biological Activity of Oxazepine Derivatives | Reference |

| Infectious Diseases | Antibacterial, Antifungal | researchgate.netjmchemsci.com |

| Inflammatory Diseases | Anti-inflammatory | researchgate.net |

| Central Nervous System Disorders | Anticonvulsant, Anxiolytic | rsc.orgjmchemsci.com |

| Cardiovascular Diseases | Antiplatelet | rsc.org |

Q & A

Q. Basic

How can contradictions in reported biological activities of this compound derivatives be resolved?

Advanced

Discrepancies in biological data (e.g., varying IC₅₀ values) may arise from:

- Assay conditions : Differences in cell lines, incubation times, or buffer pH. Standardize protocols (e.g., use HEK293 cells for receptor binding assays).

- Compound stability : Degradation in DMSO stock solutions. Validate stability via LC-MS before assays.

- Off-target effects : Employ orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays).

Case study : Conflicting monoamine reuptake inhibition data can be reconciled by testing under uniform conditions (e.g., 37°C, 5% CO₂) and using reference inhibitors (e.g., fluoxetine for SERT) as controls .

What safety protocols are recommended for handling this compound?

Q. Basic

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation.

- Storage : Keep in airtight containers under nitrogen at -20°C to prevent hydrolysis.

- Spill management : Neutralize with 10% acetic acid and absorb with vermiculite .

How can nucleophilic reactivity of this compound be exploited in analytical workflows?

Advanced

The 6-amine group reacts with electrophilic probes (e.g., 4-methyl-1,2-benzoquinone) to form stable adducts, enabling:

- Derivatization for LC-MS : Enhance detection sensitivity by 10–100×. Use UHPLC-QqTOF-MS with a HILIC column (2.1 × 100 mm, 1.7 µm) and 0.1% formic acid in water/acetonitrile.

- Mapping reactive sites : Identify nucleophilic hotspots via tandem MS/MS fragmentation (CID energy: 20–40 eV).

- Quantitation : Calibrate with internal standards (e.g., deuterated analogs) to minimize matrix effects .

What are emerging research directions for this compound derivatives?

Q. Future Directions

Structure-activity relationship (SAR) studies : Modify the oxazepane ring with substituents (e.g., halogens, sulfonyl groups) to enhance blood-brain barrier penetration .

Targeted delivery systems : Develop liposomal or nanoparticle formulations to improve bioavailability.

Computational modeling : Use molecular dynamics (e.g., GROMACS) to predict binding modes with neurological targets (e.g., serotonin transporters) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.